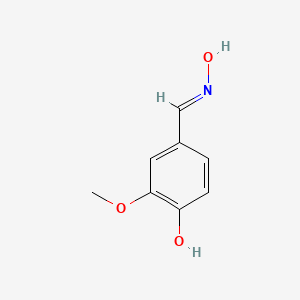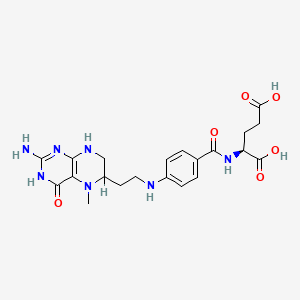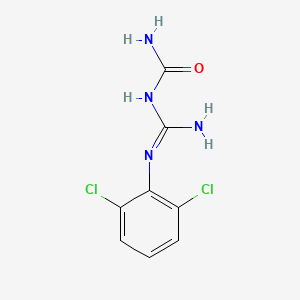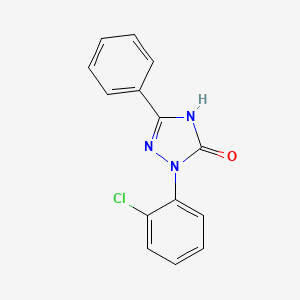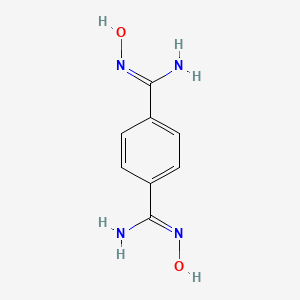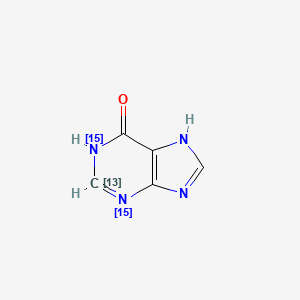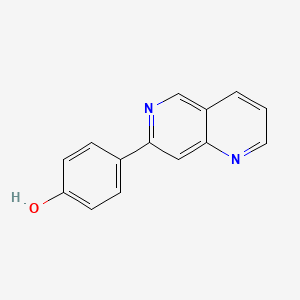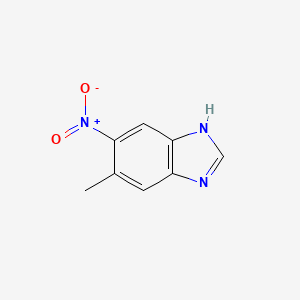![molecular formula C9H13N3O5 B1496788 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one](/img/structure/B1496788.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
CYTOSINE beta-D-ARABINOSIDE can be synthesized through several methods. One common synthetic route involves the condensation of cytosine with arabinose under acidic conditions . Industrial production methods often involve multi-step processes that include the protection and deprotection of functional groups to ensure the correct stereochemistry of the final product .
Análisis De Reacciones Químicas
CYTOSINE beta-D-ARABINOSIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of uracil arabinoside.
Reduction: Although less common, reduction reactions can modify the functional groups on the cytosine ring.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the 2’ and 5’ positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
CYTOSINE beta-D-ARABINOSIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactivity.
Medicine: Its primary application is in chemotherapy for leukemia.
Industry: It is used in the production of various pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
CYTOSINE beta-D-ARABINOSIDE exerts its effects by inhibiting DNA synthesis. It is metabolized intracellularly into its active triphosphate form, which then incorporates into DNA and inhibits DNA polymerase . This leads to the cessation of DNA strand elongation and ultimately induces apoptosis via the PKC signaling pathway .
Comparación Con Compuestos Similares
CYTOSINE beta-D-ARABINOSIDE is unique among nucleoside analogs due to its arabinose sugar moiety. Similar compounds include:
Arabinosyladenine (vidarabine): Primarily used as an antiviral agent.
Arabinosylthymine: Known for its antitumor activity.
Arabinosyluracil: Also exhibits antitumor properties.
Compared to these compounds, CYTOSINE beta-D-ARABINOSIDE is more widely used in chemotherapy due to its effectiveness in treating leukemia .
Propiedades
Fórmula molecular |
C9H13N3O5 |
|---|---|
Peso molecular |
245.22 g/mol |
Nombre IUPAC |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1T |
Clave InChI |
UHDGCWIWMRVCDJ-BQRAPAGYSA-N |
SMILES isomérico |
[3H]C1=CN(C(=O)NC1=N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


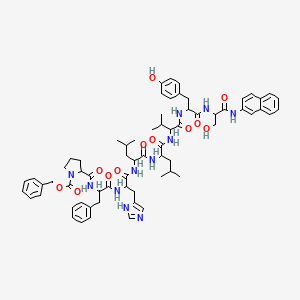
![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)
![4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol](/img/structure/B1496710.png)

